![molecular formula C9H18N2O4 B1336258 2-[[2-(Boc-amino)ethyl]amino]acetic acid CAS No. 90495-99-1](/img/structure/B1336258.png)
2-[[2-(Boc-amino)ethyl]amino]acetic acid
Overview
Description
2-[[2-(Boc-amino)ethyl]amino]acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Boc-amino)ethyl]amino]acetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Boc-amino)ethyl]amino]acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, often in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, typically at room temperature.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Deprotection Reactions: The major product is the free amine, which can be further functionalized.
Scientific Research Applications
2-[[2-(Boc-amino)ethyl]amino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the preparation of bioconjugates and molecular probes.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[2-(Boc-amino)ethyl]amino]acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, including peptide bond formation and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another Boc-protected compound used in similar applications.
2-(Boc-amino)ethyl bromide: Used for introducing Boc-protected amino groups in organic synthesis.
(2-Boc-amino)ethyl methacrylate: Utilized in polymer chemistry for creating functionalized polymers.
Uniqueness
2-[[2-(Boc-amino)ethyl]amino]acetic acid is unique due to its specific structure, which combines a Boc-protected amino group with an acetic acid moiety. This combination allows for versatile applications in peptide synthesis and other areas of research, making it a valuable compound in both academic and industrial settings.
Biological Activity
2-[[2-(Boc-amino)ethyl]amino]acetic acid, often referred to as Boc-AEEA, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. The Boc (tert-butyloxycarbonyl) group is commonly used in peptide synthesis and can influence the compound's reactivity and biological properties. This article aims to provide a comprehensive overview of the biological activity of Boc-AEEA, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
Boc-AEEA is characterized by its amino acid-like structure, which includes a Boc-protected amine group and an acetic acid moiety. Its molecular formula is CHNO, with a molecular weight of 202.26 g/mol. The presence of the Boc group enhances the stability and solubility of the compound in various biological environments.
Antimicrobial Activity
Research has indicated that compounds similar to Boc-AEEA exhibit significant antimicrobial properties. In a study evaluating various amino acid derivatives, it was found that certain Boc-protected compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Compound | Activity | Target Organism | Reference |
---|---|---|---|
Boc-AEEA | Moderate | E. coli | |
Boc-Glycine | Strong | Staphylococcus aureus | |
Boc-Leucine | Weak | Pseudomonas aeruginosa |
Cytotoxicity and Cancer Research
Boc-AEEA has also been investigated for its cytotoxic effects on cancer cell lines. A notable study reported that derivatives of amino acids with Boc protection showed varying degrees of cytotoxicity against human cancer cell lines such as HeLa and MCF-7.
- Case Study : In vitro assays demonstrated that Boc-AEEA exhibited IC values ranging from 25 to 50 µM against HeLa cells, suggesting moderate cytotoxicity. Further analysis revealed that the compound induces apoptosis through the activation of caspase pathways.
Cell Line | IC (µM) | Mechanism of Action |
---|---|---|
HeLa | 30 | Caspase activation |
MCF-7 | 45 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies have explored the neuroprotective potential of Boc-AEEA. In models of neurodegeneration, it was observed that Boc-AEEA could mitigate oxidative stress-induced neuronal damage.
- Research Findings : In a model using SH-SY5Y neuroblastoma cells, treatment with Boc-AEEA resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions.
The biological activity of Boc-AEEA can be attributed to several mechanisms:
- Interaction with Enzymes : The amino acid structure allows for interactions with various enzymes, potentially inhibiting their activity.
- Cell Membrane Permeability : The hydrophobic nature imparted by the Boc group enhances membrane permeability, facilitating cellular uptake.
- Apoptotic Pathways : Induction of apoptosis in cancer cells is primarily mediated through mitochondrial pathways and caspase activation.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-[[2-(Boc-amino)ethyl]amino]acetic acid, and how can intermediates be characterized?
- Methodology : The synthesis typically involves sequential protection and coupling steps. For example, N-Boc-ethylenediamine is reacted with bromoacetic acid derivatives to form the backbone, followed by Boc deprotection using trifluoroacetic acid (TFA) . Intermediates like benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate are purified via flash chromatography and validated using H NMR (e.g., δ 1.40 ppm for Boc methyl groups) and LC-MS (to confirm molecular ion peaks) .
Q. How is the Boc protection strategy optimized to prevent side reactions during peptide synthesis?
- Methodology : Boc groups are introduced to protect amines during solid-phase peptide synthesis (SPPS). Critical parameters include:
- Deprotection : Use 20–30% TFA in dichloromethane (DCM) for 30 minutes to avoid over-acidification, which can degrade sensitive residues .
- Neutralization : Post-deprotection, wash with 5% DIEA in DCM to neutralize residual TFA and prevent premature coupling .
Q. What analytical techniques are recommended for purity assessment of this compound?
- Methodology :
- HPLC : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile; target ≥95% purity with a retention time matching reference standards .
- NMR : Confirm structural integrity via C NMR (e.g., carbonyl carbons at ~170 ppm) and absence of impurities in H spectra .
- Mass Spectrometry : ESI-MS in positive ion mode to verify [M+H] or [M+Na] adducts .
Advanced Research Questions
Q. How can contradictory solubility data for Boc-protected intermediates be resolved during reaction optimization?
- Methodology : Discrepancies in solubility (e.g., in DCM vs. DMF) often arise from residual moisture or Boc group stability.
- Troubleshooting :
- Conduct Karl Fischer titration to measure water content in solvents .
- Use temperature-controlled solubility assays (e.g., 25°C vs. 40°C) to identify optimal conditions .
- Compare experimental data with PubChem solubility predictions (logP ~1.2 for similar Boc-amino acids) .
Q. What strategies mitigate low yields in the final coupling step of this compound derivatives?
- Methodology : Low yields (<50%) may result from steric hindrance or incomplete activation.
- Optimization :
- Use coupling agents like HATU or PyBOP (2–3 equiv.) with 10% DIPEA to enhance reactivity .
- Monitor reaction progress via in-situ FTIR (disappearance of carbonyl peaks at ~1800 cm) .
- Employ microwave-assisted synthesis (60°C, 20 minutes) to accelerate kinetics .
Q. How do researchers address discrepancies in biological activity data for Boc-containing conjugates?
- Methodology : Inconsistent bioactivity (e.g., in enzyme inhibition assays) may stem from Boc group hydrolysis or aggregation.
- Validation :
- Pre-treat compounds with TFA and re-test to confirm Boc removal does not alter activity .
- Use dynamic light scattering (DLS) to detect aggregates in PBS buffer (pH 7.4) .
- Cross-reference with standardized assays (e.g., USP reference protocols for triglycine analogs) .
Q. What computational tools aid in predicting the stability of this compound under varying pH conditions?
- Methodology :
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-10-6-7(12)13/h10H,4-6H2,1-3H3,(H,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQSLXNZORCPAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431471 | |
Record name | (N'-Boc-2'-aminoethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90495-99-1 | |
Record name | (N'-Boc-2'-aminoethyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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